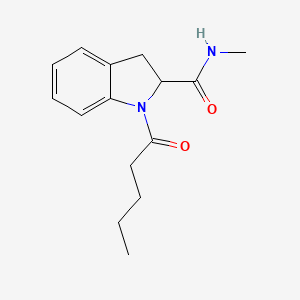

N-methyl-1-pentanoylindoline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-methyl-1-pentanoylindoline-2-carboxamide” is a complex organic compound. It contains an indoline group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The “N-methyl” indicates a methyl group attached to the nitrogen atom, “1-pentanoyl” suggests a pentanoyl group (a five-carbon chain ending with a carbonyl group) attached to the first position of the indoline, and “2-carboxamide” indicates a carboxamide group attached to the second position of the indoline .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the indoline ring, followed by functionalization at the appropriate positions. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indoline ring, along with the various functional groups attached to it. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the carboxamide group might be susceptible to hydrolysis, while the pentanoyl group could potentially undergo reactions typical of ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like carboxamide could increase its solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Derivative Development

- N-methyl-1-pentanoylindoline-2-carboxamide and its derivatives are involved in the synthesis of various complex compounds. For instance, a study demonstrated the synthesis of 1,2-functionally-substituted 6,7-dimethoxy-4-spirocyclopentanetetrahydroisoquinolines using related compounds (Aghekyan et al., 2009).

Medicinal Chemistry and Drug Development

- Compounds similar to this compound have been explored for their potential in drug development. For instance, derivatives were used in the synthesis of lavendamycin analogues, showcasing their utility in medicinal chemistry (England & Padwa, 2008).

Metabolic Pathway Investigation

- Researchers have used related compounds to investigate unexpected in vivo conjugation pathways in the context of hepatitis C NS5B inhibitors. This highlights the role of such compounds in understanding complex biological processes (Zhuo et al., 2016).

Chemical Sensor Development

- Analogues of this compound have been employed in developing chemical sensors. For example, the study of solvent- and vapor-induced isomerization between luminescent solids showcases their potential in sensory applications (Cariati et al., 2000).

Biofuel Research

- In the realm of sustainable energy, derivatives of this compound have been studied for their application in biofuel production, specifically in the synthesis of pentanol isomers in engineered microorganisms (Cann & Liao, 2009).

Biomedical Imaging

- Related compounds have been explored for their use in biomedical imaging, particularly in the labeling and evaluation of radioligands for visualization of peripheral benzodiazepine receptors (Matarrese et al., 2001).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Indole derivatives, which “N-methyl-1-pentanoylindoline-2-carboxamide” structurally resembles, have been found to bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives, however, have been shown to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

Propriétés

IUPAC Name |

N-methyl-1-pentanoyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-3-4-9-14(18)17-12-8-6-5-7-11(12)10-13(17)15(19)16-2/h5-8,13H,3-4,9-10H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFRUQMBUBAQSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1C(CC2=CC=CC=C21)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2686444.png)

![5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2686451.png)

![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2686458.png)

![(2E)-2-[3,5-dibromo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide](/img/structure/B2686460.png)

![({2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}carbamoyl)methyl acetate](/img/structure/B2686464.png)